2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNS/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJKMGSXVDYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach to Benzothiazole Core
The benzothiazole nucleus is commonly synthesized via cyclization of 2-aminothiophenol derivatives with aldehydes or thioamides under mild conditions. Recent advances highlight green chemistry approaches that use catalytic systems to improve efficiency and yields.
Cyclization of 2-aminothiophenol with aldehydes : For example, 2-aminothiophenol reacts with benzaldehyde in the presence of ammonium chloride catalyst in a methanol-water solvent mixture at room temperature, completing within 1 hour with high yield. The catalyst activates the aldehyde via hydrogen bonding, facilitating nucleophilic attack by the amino group and subsequent cyclization to benzothiazole derivatives.
Cyclization of substituted thioamides : Another efficient method involves the use of Dess-Martin periodinane as a catalyst in dichloromethane at room temperature for 15 minutes, proceeding via thiyl radical intermediates to yield benzothiazole compounds rapidly and with good yields.
These methods provide a mild and efficient route to the benzothiazole scaffold, which can then be further functionalized.
Preparation of the Chloromethylated Phenyl Substituent
The key feature of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole is the chloromethyl group at the para position of the phenyl ring. Preparation of chloromethylated thiazole derivatives is well-documented in patent literature, with a notable method for preparing 2-chloro-5-chloromethyl thiazole that can be adapted or serve as a model for this compound’s synthesis.
Chloromethylation via Chlorination of Isothiocyanate Precursors :
A patented method describes the preparation of 2-chloro-5-chloromethyl thiazole by reacting 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent with chlorine gas at controlled temperatures (25–40 °C). The reaction mixture is stirred for 3–12 hours to form the hydrochloride salt of the chloromethyl thiazole intermediate. Subsequent centrifugation and washing with sodium bicarbonate solution (pH 4–6) yields pure 2-chloro-5-chloromethyl thiazole.
Key parameters from this method include:
Step Conditions Details 1) Chlorination 25–40 °C, 2–3 hours Chlorine gas passed into solution of 1-isothiocyanic acid base-2-chloro-2-propene in organic solvent (e.g., 1,2-ethylene dichloride, methylene dichloride, or acetonitrile) 2) Stirring 3–12 hours at 25–40 °C Ensures full conversion to chloromethyl thiazole hydrochloride 3) Isolation Centrifugation and filtration Filtrate reused; filter cake washed with sodium bicarbonate solution to neutral pH 4) Purification pH adjustment to 4–6 Obtains pure chloromethyl thiazole This method avoids high temperature steps, limiting decomposition and improving yield and purity.
Integration of Chloromethyl Phenyl Group into Benzothiazole
To synthesize this compound, the chloromethyl phenyl moiety can be introduced either by:
Direct cyclization of 2-aminothiophenol with appropriately substituted benzaldehydes : Using 4-(chloromethyl)benzaldehyde as the aldehyde component in the cyclization reaction with 2-aminothiophenol derivatives under mild catalytic conditions (e.g., ammonium chloride in methanol-water at room temperature) can yield the target benzothiazole with the chloromethyl substituent already installed.
Post-cyclization functionalization : Alternatively, the benzothiazole core substituted with a methyl group at position 5 can be synthesized first, followed by chloromethylation of the phenyl ring via chloromethylation reagents (e.g., formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions). However, this approach is less favored due to harsher conditions and potential side reactions.
Summary Table of Preparation Methods
Research Findings and Considerations
The chlorination method of isothiocyanate precursors to obtain chloromethyl thiazoles is advantageous for scale-up due to mild temperature and improved product stability.
Green chemistry approaches for benzothiazole synthesis reduce reaction time and waste, using recyclable catalysts like ammonium chloride and mild solvents, which can be adapted to synthesize substituted benzothiazoles including those with chloromethylphenyl groups.
Solvent choice is critical; dichloromethane, acetonitrile, and 1,2-ethylene dichloride are commonly used for chlorination steps, while methanol-water mixtures are preferred for cyclization steps due to environmental and safety profiles.
The methyl substituent at position 5 of the benzothiazole ring can be introduced via methyl-substituted starting materials or via alkylation reactions post-cyclization, depending on synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include dihydrobenzothiazole derivatives.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria by inhibiting critical bacterial enzymes such as DNA gyrase and dihydroorotase.
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of benzothiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens on the WHO priority list. The findings indicated that derivatives like this compound demonstrated potent inhibition of bacterial growth with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | A. baumannii | 0.5 |
| P. aeruginosa | 8 | |
| E. coli | 4 |
Antitumor Activity
Benzothiazole derivatives are also recognized for their antitumor properties. Research has shown that compounds containing the benzothiazole moiety can selectively inhibit tumor cell growth in various cancer types.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of benzothiazoles, specific derivatives were found to exhibit selective cytotoxicity against breast, ovarian, colon, and renal cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| This compound | Breast Cancer | 10 |
| Ovarian Cancer | 15 | |
| Colon Cancer | 12 |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in relation to neurodegenerative diseases. The derivatives have been shown to inhibit enzymes associated with neurodegeneration, such as monoamine oxidase.
Case Study: Neuroprotection
Research indicated that certain benzothiazole derivatives could effectively inhibit monoamine oxidase B (MAO-B), leading to potential therapeutic applications for conditions like Alzheimer's disease .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | MAO-B | 9.13 |
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole moiety can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CAS 906352-61-2)
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3)
- Structure : Oxazole replaces benzothiazole, altering electronic properties due to oxygen vs. sulfur.
- Reactivity : Oxazole’s lower electron density may reduce nucleophilic substitution rates compared to benzothiazole derivatives.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structure : Nitro and dimethyl groups on imidazole confer distinct electronic effects.
- Application : Used in TDAE-mediated synthesis for antimicrobially active compounds .
Substituent Variations
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structure : Methoxyphenyl substituent instead of chloromethylphenyl.
- Crystallography : Dihedral angle between benzothiazole and methoxyphenyl rings is 8.76°, indicating moderate planarity .
- Activity : Methoxy groups often improve solubility but may reduce electrophilic reactivity compared to chloromethyl.
2.2.2. 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol
Physicochemical Properties Comparison
Biological Activity
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, allowing for covalent interactions with nucleophilic sites in proteins and enzymes. This reactivity is crucial for its biological effects, including enzyme inhibition and modulation of cellular processes.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their catalytic activity.
- Receptor Modulation : The benzothiazole structure allows for interaction with various receptors, potentially altering signal transduction pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| HeLa (Cervical Cancer) | 10.38 | |
| A549 (Lung Cancer) | 12.00 |
Case Study : A study demonstrated that this compound induced apoptosis in MCF-7 cells through upregulation of p53 and activation of caspase-3 pathways, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to inhibit bacterial growth by targeting essential enzymes such as dihydroorotase and DNA gyrase.
Findings : SAR studies indicated that the presence of halogen substituents at specific positions on the benzothiazole ring significantly enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the benzothiazole structure influence biological activity:
- Substituents : The introduction of electronegative atoms (e.g., Cl or Br) at the para position on the phenyl ring increases lipophilicity and cytotoxicity.
- Linker Length : Increasing the length of the linker between the benzothiazole and phenyl groups can enhance binding affinity to DNA and improve anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, a common route involves reacting 2-amino-4-chlorobenzenethiol with substituted aldehydes (e.g., 4-chlorobenzaldehyde derivatives) in solvents like dry THF or DMF, using potassium carbonate as a base . Purification is achieved via column chromatography (ethyl acetate/hexane mixtures) or crystallization from ethanol or dichloromethane . Monitoring reaction progress with TLC (Rf ~0.73 in ethyl acetate/hexane) ensures intermediate purity before final isolation .
Q. Which spectroscopic techniques are critical for confirming the structure of this benzothiazole derivative?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To identify functional groups like C-Cl (stretch ~600–800 cm⁻¹) and aromatic C-H bonds .
- NMR (¹H/¹³C) : For confirming substituent positions (e.g., chloromethyl protons at δ ~4.8 ppm as a singlet) and aromatic ring environments .
- Elemental analysis : To validate calculated vs. experimental C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .
Q. How are non-covalent interactions in the crystal structure analyzed to predict stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, C–H···N hydrogen bonds and π-π stacking (centroid distances ~3.7 Å) stabilize the lattice . Dihedral angles between aromatic rings (e.g., 8.76° between benzothiazole and methoxyphenyl in related compounds) influence packing efficiency .
Advanced Research Questions
Q. How do reaction solvent and catalyst choices impact yield and purity in large-scale synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates, while bases like K₂CO₃ facilitate deprotonation. For instance, THF at room temperature yields 83% product , whereas reflux conditions in ethanol may improve crystallinity. Catalyst screening (e.g., Na₂S₂O₅ in DMF) can reduce side reactions, as seen in analogous syntheses .
Q. What computational strategies predict the bioactivity of benzothiazole derivatives, and how are docking poses validated?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets. For example, chloromethyl-substituted benzothiazoles show binding to enzymes via halogen bonds (e.g., C–Cl···O interactions). Validation involves comparing computed poses (e.g., RMSD <2.0 Å) with crystallographic data from analogs like 9c .
Q. How can discrepancies in NMR or elemental analysis data be systematically resolved?
- Methodological Answer : Contradictions arise from impurities or solvent residues. Strategies include:
- Repeating synthesis under inert atmospheres to avoid oxidation .
- Using deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks in NMR .
- Combustion analysis with duplicate samples to verify elemental composition .
Q. What role do substituent electronic effects play in modulating the compound’s reactivity and biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the chloromethyl site, enhancing nucleophilic substitution potential. Hammett constants (σ) correlate substituent effects with reaction rates in SN2 mechanisms . Bioactivity assays (e.g., MIC tests) on analogs reveal that chloro groups improve antimicrobial potency by ~30% compared to methoxy derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
